
Clomazone
Overview
Description
Clomazone (chemical formula: C12H14ClNO2) is a pre-emergent herbicide widely used in crops such as soybean, rice, and cotton to control annual grasses and broadleaf weeds . It inhibits the methyl-D-erythritol 4-phosphate (MEP) pathway, disrupting chlorophyll and carotenoid biosynthesis, leading to plant bleaching and growth inhibition . This compound is absorbed primarily via roots and translocated to shoots, where it undergoes oxidative metabolism to form bioactive or detoxified metabolites . Its selectivity in crops like soybean is attributed to differential metabolic rates rather than uptake or translocation differences .
Preparation Methods
Clomazone can be synthesized through various methods. One common method involves the reaction of 4,4-dimethyl-3-isoxazolidinone with 2-chlorobenzyl chloride in an aqueous medium in the presence of a base, such as an alkali metal hydroxide . Another method involves dissolving the crude product of this compound in a mixed solvent of nitrile and alkane, followed by cooling and crystallization to obtain purified this compound . Industrial production methods often involve the use of hydroxylamine hydrochloride as a raw material, with the ketone of 4,4-dimethyl isoxazole and chloro-pivalyl chloride as intermediates .
Chemical Reactions Analysis
Clomazone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated intermediates.
Reduction: this compound can be reduced under specific conditions, although detailed reduction pathways are less commonly reported.
Substitution: this compound can undergo substitution reactions, particularly involving the chlorobenzyl group.
Common reagents used in these reactions include molecular oxygen, hydrogen peroxide, potassium bromate, and ammonium persulfate . Major products formed from these reactions include hydroxylated and dihydroxylated metabolites .
Scientific Research Applications
Herbicidal Applications
1. Crop Protection
Clomazone is primarily used to manage weeds in several crops, including rice, sugarcane, maize, and sorghum. Research indicates that both conventional and microencapsulated formulations of this compound can significantly reduce weed populations while maintaining crop safety. For instance, studies have shown that microencapsulated this compound formulations exhibit lower phytotoxicity and greater selectivity compared to conventional forms, making them suitable for sensitive crops like rice and cassava .
2. Formulation Innovations
The development of advanced formulations such as microencapsulation has enhanced the efficacy and environmental safety of this compound. Microencapsulated this compound (e.g., Gamit 360 CS®) has been particularly effective in reducing pesticide volatility and improving herbicide persistence in soil. This formulation allows for better control over application timing and reduces the risk of off-target effects .
Environmental Impact and Soil Health
1. Dissipation Dynamics
this compound exhibits rapid dissipation in various soil types, particularly clay soils. Studies have demonstrated that its half-life can exceed 195 days under field conditions, influencing its environmental fate and potential accumulation in non-target species . Understanding the dissipation patterns is crucial for developing effective management strategies that minimize environmental risks.
2. Effects on Soil Microbial Communities
Recent research has highlighted the impact of this compound on soil bacterial communities. This compound application has been shown to alter bacterial network structures, reducing connectivity and stability within microbial communities. This disruption can affect essential soil functions such as nutrient cycling and organic matter decomposition . The implications of these changes underscore the need for careful consideration of this compound usage in sustainable agricultural practices.
Case Studies
1. Pilot Studies in Rice Cultivation
A significant case study conducted in Uruguay evaluated the dissipation of this compound under different irrigation treatments in rice fields. The study applied this compound at a rate of 384 g/ha and monitored its fate through water samples collected from experimental plots. Results indicated that flooding timing significantly influenced herbicide persistence, providing valuable insights for rice farmers aiming to optimize yields while minimizing environmental impact .
2. Brazilian Soil Efficiency Study
Another case study explored the efficiency of this compound in Brazilian soils using Artificial Neural Networks for predictive modeling. The findings suggested that this compound's effectiveness varies with soil properties and climatic conditions, emphasizing the importance of localized studies to inform application strategies .
Mechanism of Action
Clomazone exerts its herbicidal effects by inhibiting the biosynthesis of chlorophyll and other plant pigments . It is metabolized to 5-ketothis compound, which inhibits 1-deoxy-D-xyulose 5-phosphate synthase (DOXP), a key enzyme in the nonmevalonate isoprenoid pathway . This inhibition disrupts the synthesis of isopentenyl pyrophosphate in plastids, leading to impaired chloroplast development and pigment loss in susceptible plants .
Comparison with Similar Compounds
Clomazone belongs to the isoxazolidinone herbicide class. Key comparisons with structurally or functionally related compounds are detailed below:
This compound vs. 5-Ketothis compound
- Bioactivation : this compound is bioactivated via oxidation to 5-hydroxythis compound (IV) and subsequently to 5-ketothis compound, the primary herbicidally active metabolite .
- Activity: 5-Ketothis compound directly inhibits the MEP pathway, causing rapid pigment bleaching. However, its herbicidal activity is lower than this compound in resistant Echinochloa phyllopogon due to reduced uptake or further detoxification .
- Resistance : Resistant E. phyllopogon plants mitigate 5-ketothis compound toxicity through enhanced hydroxylation (e.g., metabolite III) and dihydroxylation (metabolite XI), reducing its accumulation .
Table 1: Metabolic Pathways of this compound and 5-Ketothis compound
Compound | Metabolic Pathway | Herbicidal Activity | Role in Resistance |
---|---|---|---|
This compound | Oxidized to 5-hydroxythis compound (IV) | Low (pro-herbicide) | Parent compound for activation |
5-Ketothis compound | Direct MEP pathway inhibition | High | Primary toxic metabolite |
Metabolite III | Monohydroxylation of isoxazolidinone | Non-toxic | Detoxification in R plants |
Metabolite XI | Dihydroxylation of isoxazolidinone | Non-toxic | Detoxification in R plants |
This compound vs. 5-Ethoxythis compound
- Structure : 5-Ethoxythis compound replaces the hydroxyl group in 5-hydroxythis compound with an ethoxy moiety.
- Activity : Exhibits herbicidal activity comparable to commercial formulations without requiring bioactivation, suggesting direct MEP pathway inhibition .
- Utility : Used experimentally to study this compound resistance mechanisms, as it bypasses metabolic activation steps .
This compound vs. Metribuzin and Linuron
- Mode of Action: Unlike this compound, metribuzin (a triazinone) and linuron (a urea herbicide) inhibit photosynthesis by targeting photosystem II .
- Synergy: this compound combined with metribuzin or linuron enhances weed control in soybeans.
Table 2: Efficacy and Selectivity in Plants
Key Research Findings
Resistance Mechanisms : Resistant E. phyllopogon detoxifies this compound 6–12× faster than susceptible strains via hydroxylation, producing metabolites III and XI . Cytochrome P450 inhibitors (e.g., disulfoton) reverse resistance, confirming oxidative metabolism’s role .
Metabolic Divergence : Soybean tolerates this compound due to slower metabolism, while velvetleaf’s rapid detoxification paradoxically increases susceptibility, likely due to toxic intermediate accumulation .
Market Relevance : this compound’s market is growing at 2.5% CAGR (2021–2026), driven by demand in Asia-Pacific for crops like rice and soybeans .
Biological Activity
Clomazone is a selective herbicide widely used in agricultural practices, particularly for controlling weeds in crops like rice and soybeans. Its biological activity extends beyond herbicidal effects, influencing various biological systems, including aquatic organisms and soil microbial communities. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies and research findings.
This compound primarily acts by inhibiting the biosynthesis of carotenoids in plants, leading to chlorosis and eventual death of susceptible weed species. This mechanism is particularly effective against a range of broadleaf and grassy weeds.
Impact on Aquatic Life
Research has shown that this compound affects aquatic organisms, particularly fish. A study on Rhamdia quelen (a species of catfish) revealed significant biochemical changes following exposure to this compound:
- Acetylcholinesterase (AChE) Inhibition : AChE activity was reduced by up to 47% in the brain and 45% in muscle tissue after 12 hours of exposure to concentrations of 0.5 and 1.0 mg/L. This inhibition can lead to neurotoxic effects in fish .
- Lipid Peroxidation : Increased levels of thiobarbituric acid reactive substances (TBARS) indicated oxidative stress in liver tissues, suggesting that this compound can induce cellular damage through lipid peroxidation .
- Recovery : After a recovery period in clean water, TBARS levels returned to control values, indicating some resilience in the fish's physiological responses .
Effects on Soil Microbial Communities
This compound significantly impacts soil microbial communities, altering their composition and stability:
- Bacterial Community Dynamics : A study demonstrated that this compound treatment reduced the number of bacterial network modules and decreased overall community functions. The average degree of connections among bacterial nodes dropped significantly, indicating disrupted interactions within microbial networks .
- Fungal Network Changes : Similarly, this compound affected fungal networks by decreasing the number of fungal nodes while increasing network density. This suggests that while some aspects of fungal interactions were enhanced, overall stability was compromised .
Table 1: Summary of this compound's Effects on Aquatic Life and Soil Microbial Communities
Biological System | Parameter Measured | Effect Observed |
---|---|---|
Aquatic Life (Fish) | AChE Activity | Decreased by up to 47% |
TBARS Production | Increased under exposure | |
Recovery after Clean Water | Returned to control levels | |
Soil Bacterial Communities | Network Modules | Decreased |
Average Degree | Reduced | |
Soil Fungal Networks | Network Nodes | Decreased |
Network Density | Increased |
Case Studies
- Immunoassay Development : An immunoassay was developed to monitor this compound's environmental fate in rice cultivation. This tool allows for rapid detection and has been validated against traditional methods like HPLC, providing insights into herbicide dissipation under various irrigation treatments .
- Field Studies on Dissipation : In field trials conducted in Uruguay, this compound's persistence was evaluated under different flooding conditions. Results indicated that early flooding significantly influenced the herbicide's degradation rate, highlighting the importance of management practices for minimizing environmental impact .
Q & A
Basic Research Questions
Q. How can researchers design experiments to investigate clomazone degradation pathways in soil under varying environmental conditions?
- Methodology : Conduct soil column studies with controlled variables (e.g., pH, organic matter content, microbial activity). Use liquid chromatography-mass spectrometry (LC-MS/MS) to quantify this compound and its metabolites (e.g., 5-hydroxythis compound, hydroxymethylthis compound) over time. Compare degradation rates using kinetic models (e.g., first-order decay). Include sterile controls to distinguish microbial vs. abiotic degradation .
- Key Data : Reference EPA tolerance tables for baseline residue levels and Codex MRLs (Maximum Residue Limits) to contextualize findings .
Q. What experimental approaches are recommended to assess this compound's leaching potential and groundwater contamination risks?
- Methodology : Utilize soil adsorption coefficient (Koc) measurements via batch equilibrium experiments. Combine with lysimeter studies to simulate field conditions. Employ EPA-approved water exposure models (e.g., Pesticide Root Zone Model) to predict this compound mobility .
- Validation : Cross-reference results with EPA screening models for pesticide fate, ensuring alignment with this compound's low soil sorption properties .
Q. How can researchers quantify this compound residues in plant tissues and evaluate phytotoxic effects?
- Methodology : Extract residues using acetonitrile-based solvents, followed by cleanup with dispersive solid-phase extraction (dSPE). Quantify via gas chromatography (GC) or HPLC with diode-array detection (DAD). For phytotoxicity, measure chlorophyll content (Arnon method) in treated vs. control plants, focusing on metabolite 5-ketothis compound accumulation .
Q. What protocols are effective for studying this compound's interaction with soil organic matter and nanoparticles?
- Methodology : Use 24-factorial experimental designs to test this compound sorption with alginate nanoparticles. Analyze adsorption isotherms (e.g., Freundlich model) and compare with non-nanoformulated this compound. Characterize nanoparticle-herbicide complexes via FTIR spectroscopy .
Q. How to standardize bioassays for this compound toxicity in non-target aquatic organisms?
- Methodology : Follow OECD guidelines for acute toxicity testing (e.g., Daphnia magna 48-hour EC50). Measure endpoints like mortality, growth inhibition, and oxidative stress biomarkers (e.g., glutathione-S-transferase activity). Include 5-ketothis compound in toxicity assessments due to its higher phytotoxicity .
Advanced Research Questions
Q. How can differential oxidative metabolism in this compound-resistant weeds be characterized and quantified?
- Methodology : Compare resistant (e.g., Echinochloa phyllopogon) and susceptible biotypes using reverse-phase LC-MS/MS in multireaction monitoring (MRM) mode. Quantify hydroxylated metabolites (e.g., monohydroxythis compound) and 5-ketothis compound. Normalize metabolite levels to plant biomass and enzyme activity (e.g., cytochrome P450) .
- Contradiction Note : Resistant plants show 6–12× higher hydroxylation but lower 5-ketothis compound accumulation, suggesting metabolic detoxification .
Q. What advanced techniques elucidate this compound's conjugation with glutathione (GSH) and its role in detoxification?
- Methodology : Synthesize GS-clomazone conjugates in vitro (pH 8.5, 25°C) and validate via TLC/HPLC. Use chemical ionization mass spectrometry (CI-MS) to confirm molecular weights (e.g., M+1 = 511 for GS-clomazone). Apply leaf disk assays with thiol inhibitors (e.g., cysteine) to disrupt conjugation and measure chlorophyll recovery .
Q. How can transcriptomic and proteomic approaches identify this compound resistance mechanisms in weeds?
- Methodology : Perform RNA-seq on resistant vs. susceptible plants to identify upregulated cytochrome P450 genes (e.g., CYP81A subfamily). Validate via qPCR and protein quantification (Western blot). Correlate findings with metabolite profiling to confirm enzyme-metabolite linkages .
Q. What strategies resolve contradictions in this compound's environmental persistence across studies?
- Methodology : Conduct meta-analyses of half-life data (t1/2) from peer-reviewed studies, stratifying by soil type and climate. Use mixed-effects models to identify confounding variables (e.g., microbial diversity). Replicate divergent experiments under standardized conditions .
Q. How to model this compound's impact on soil microbial communities and nutrient cycling?
Properties
IUPAC Name |
2-[(2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-12(2)8-16-14(11(12)15)7-9-5-3-4-6-10(9)13/h3-6H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIEDNEWSYUYDSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CON(C1=O)CC2=CC=CC=C2Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1032355 | |
Record name | Clomazone | |
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Molecular Weight |
239.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless to light brown viscous liquid; mp = 25 deg C; [HSDB], Clear colorless to light brown viscous liquid. | |
Record name | Dimethazone | |
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Boiling Point |
275 °C, 527 °F | |
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Flash Point |
4 /emulsifiable concentrates/: 106-109 °F /(41.11-42.78 °C)/ (Closed cup), 70-75 °C (closed cup) /Formulation not specified/, 106-109 °F | |
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Solubility |
Readily soluble in acetonitrile, hexane, dioxane, xylene, Miscible in acetone, chloroform, cyclohexanone, methylene chloride, methanol, toluene, heptane, and DMF, In water, 1,100 ppm at 25 °C | |
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Density |
1.192 at 25 °C | |
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Vapor Density |
1.192 at 77 °F | |
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Vapor Pressure |
0.00014 [mmHg], 1.4X10-4 mm Hg at 25 °C, 1.4x10(-4) mmHg | |
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Color/Form |
Clear colorless to light brown viscous liquid | |
CAS No. |
81777-89-1 | |
Record name | Clomazone | |
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Record name | Clomazone [ANSI:ISO] | |
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Record name | 3-Isoxazolidinone, 2-[(2-chlorophenyl)methyl]-4,4-dimethyl | |
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Record name | CLOMAZONE | |
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Melting Point |
25 °C, 77 °F | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6614 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | COMMAND | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/1008 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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